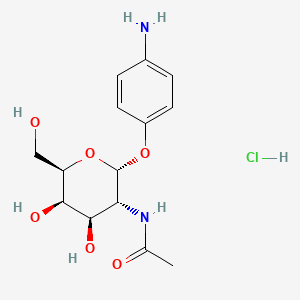

4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride: is a galactoside compound used primarily in synthetic preparations. It has a molecular formula of C14H21ClN2O6 and a molecular weight of 348.78 . This compound is notable for its potential antibacterial properties, particularly against bacterial strains responsible for respiratory and urinary tract infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride typically involves the reaction of 4-aminophenyl with 2-acetamido-2-deoxy-α-D-galactopyranoside under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The production process ensures high purity and quality, adhering to stringent regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted galactopyranosides.

Applications De Recherche Scientifique

Chemistry: In chemistry, 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in carbohydrate chemistry for the study of glycosidic linkages .

Biology: In biological research, this compound is used to study the interactions between carbohydrates and proteins. It serves as a model compound for understanding glycosylation processes .

Medicine: Medically, the compound’s antibacterial properties make it a candidate for developing new antibiotics. It is particularly effective against bacterial strains causing respiratory and urinary tract infections.

Industry: In the industrial sector, the compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .

Mécanisme D'action

The mechanism of action of 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride involves its interaction with bacterial cell walls. The compound inhibits the synthesis of peptidoglycan, a critical component of bacterial cell walls, thereby preventing bacterial growth and proliferation. This inhibition occurs through the binding of the compound to specific enzymes involved in peptidoglycan synthesis.

Comparaison Avec Des Composés Similaires

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Used in similar synthetic applications and has comparable antibacterial properties.

Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: An O-glycosylation inhibitor used in carbohydrate chemistry.

4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Utilized in glycosylation studies and has similar biological applications.

Uniqueness: 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride is unique due to its specific interaction with bacterial cell wall synthesis enzymes, making it particularly effective as an antibacterial agent. Its structural properties also make it a versatile building block in synthetic chemistry .

Activité Biologique

4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside HCl (commonly referred to as GalNAc-4AP) is a synthetic derivative of galactose and has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its structural similarity to naturally occurring glycosides and has been explored for its implications in drug development and therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₉ClN₂O₅

- CAS Number : 210049-16-4

- Molecular Weight : 304.75 g/mol

The compound features an amino group, an acetylamino group, and a galactopyranoside framework, which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that GalNAc-4AP exhibits significant antimicrobial activity. In vitro tests demonstrated that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that GalNAc-4AP could be a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Antiviral Activity

In addition to its antibacterial properties, GalNAc-4AP has shown promise in antiviral applications. Preliminary research indicates that it may inhibit viral replication in certain models, potentially through mechanisms involving glycan recognition by viral proteins. This suggests a dual role in combating both bacterial and viral pathogens.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various glycosides, including GalNAc-4AP. The results highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting that modifications to its structure could enhance its potency and broaden its spectrum of activity . -

Antiviral Research :

Another investigation focused on the antiviral potential of GalNAc derivatives against influenza viruses. The study found that GalNAc-4AP could effectively reduce viral titers in infected cell cultures, indicating its potential as a therapeutic agent for viral infections .

The biological activity of GalNAc-4AP is believed to stem from its ability to mimic natural substrates involved in cellular processes. Its structural components allow it to interact with enzymes and receptors critical for microbial growth and viral replication. This mimicry can lead to competitive inhibition or disruption of normal physiological functions within target organisms.

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6.ClH/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9;/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18);1H/t10-,11-,12+,13-,14+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRLCGHUXCBVAO-SXQUUHMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)N)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.